2-[(2,3-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b] furan-3-one
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Overview
Description
2-[(2,3-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one is a complex organic compound with a unique structure that combines a benzo[b]furan core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[b]furan core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2,3-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Attachment of the dipropylamino group: This can be done through nucleophilic substitution reactions.
Final functionalization: The hydroxyl group and other substituents are introduced in the final steps through selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove certain functional groups or to alter the oxidation state of the molecule.
Substitution: Various substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[(2,3-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,3-Dimethoxyphenyl)methylene]-7-[(diethylamino)methyl]-6-hydroxybenzo[b]furan-3-one
- 2-[(2,3-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-methoxybenzo[b]furan-3-one
Uniqueness
The uniqueness of 2-[(2,3-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in a variety of applications.
Properties
Molecular Formula |
C24H29NO5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H29NO5/c1-5-12-25(13-6-2)15-18-19(26)11-10-17-22(27)21(30-24(17)18)14-16-8-7-9-20(28-3)23(16)29-4/h7-11,14,26H,5-6,12-13,15H2,1-4H3/b21-14- |
InChI Key |
SKOFZRIIIIYBRW-STZFKDTASA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C(=CC=C3)OC)OC)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=C(C(=CC=C3)OC)OC)C2=O)O |
Origin of Product |
United States |
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